Product packaging for Benzo[b]thiophen-2-yl(phenyl)methanol(Cat. No.:CAS No. 116496-01-6)

Benzo[b]thiophen-2-yl(phenyl)methanol

Cat. No.: B180888
CAS No.: 116496-01-6
M. Wt: 240.3 g/mol
InChI Key: ILMXGRVAPAQFTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo[b]thiophen-2-yl(phenyl)methanol (CAS 116496-01-6) is a chemical compound with the molecular formula C15H12OS and a molecular weight of 240.32 g/mol . It serves as a versatile biochemical reagent and a valuable synthetic intermediate for life science research . This compound features a benzothiophene scaffold, which is a privileged structure in medicinal chemistry known for conferring significant biological activity. Researchers utilize this scaffold in various domains, including the development of new central nervous system (CNS) agents. For instance, structurally related 3-(benzo[b]thiophen-2-yl) pyrrolidine-2,5-dione derivatives have been identified as potent antiseizure and antinociceptive agents in preclinical models, with a proposed mechanism of action involving interaction with the neuronal voltage-sensitive sodium channel . Furthermore, the benzo[b]thiophene core is a key building block in the design of kinase inhibitors targeting enzymes like DYRK1A and CLK1, which are relevant in oncology and neurodegenerative diseases , as well as in the discovery of broad-spectrum antifungal agents and human monoamine oxidase (MAO) inhibitors for potential application in neurodegenerative disorders . As a secondary alcohol, this compound can also undergo further chemical transformations, such as oxidation to ketones, making it a useful precursor in palladium-catalyzed cross-coupling reactions for constructing complex molecular architectures . This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12OS B180888 Benzo[b]thiophen-2-yl(phenyl)methanol CAS No. 116496-01-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

116496-01-6

Molecular Formula

C15H12OS

Molecular Weight

240.3 g/mol

IUPAC Name

1-benzothiophen-2-yl(phenyl)methanol

InChI

InChI=1S/C15H12OS/c16-15(11-6-2-1-3-7-11)14-10-12-8-4-5-9-13(12)17-14/h1-10,15-16H

InChI Key

ILMXGRVAPAQFTQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC3=CC=CC=C3S2)O

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC3=CC=CC=C3S2)O

Origin of Product

United States

Historical Context and Evolution of Benzothiophene Chemistry in Academic Research

The journey of benzothiophene (B83047) chemistry began with its initial discovery in coal tar, a complex mixture of organic compounds. Early research focused on the isolation and characterization of this naturally occurring aromatic compound. The development of synthetic methodologies throughout the 20th century marked a pivotal shift, allowing chemists to construct the benzo[b]thiophene scaffold with greater control and efficiency.

Initially, synthetic routes often involved harsh reaction conditions and offered limited scope for introducing diverse substituents. A significant advancement came with the development of cyclization reactions, which remain a fundamental approach for constructing the benzo[b]thiophene ring system. Over the years, a multitude of strategies have been developed, including:

Acid-catalyzed cyclization: This involves the intramolecular cyclization of precursors like arylthioacetaldehyde acetals.

Metal-catalyzed reactions: The advent of transition metal catalysis, particularly with palladium, has revolutionized benzothiophene synthesis, enabling cross-coupling and annulation reactions with high efficiency and functional group tolerance.

Radical-promoted cyclizations: These methods offer alternative pathways for forming the heterocyclic ring.

The evolution of these synthetic methods has been driven by the increasing demand for structurally diverse benzothiophene derivatives for various applications, particularly in medicinal chemistry and materials science. This has led to the development of more sophisticated and atom-economical approaches, reflecting the broader trends in modern organic synthesis towards efficiency and sustainability.

Fundamental Importance of the Benzo B Thiophene Core in Synthetic and Materials Science Research

The benzo[b]thiophene core is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. researchgate.net This is attributed to its unique combination of properties:

Aromaticity and Rigidity: The planar and aromatic nature of the benzo[b]thiophene ring system provides a rigid scaffold that can effectively present substituents for interaction with biological targets like enzymes and receptors.

Lipophilicity: The presence of the sulfur atom and the fused benzene (B151609) ring imparts a degree of lipophilicity that can be crucial for membrane permeability and reaching intracellular targets.

Hydrogen Bonding Capabilities: While the sulfur atom itself is a weak hydrogen bond acceptor, substituents on the ring can be readily introduced to modulate the molecule's ability to engage in hydrogen bonding interactions.

These features have led to the incorporation of the benzo[b]thiophene motif into a wide array of therapeutic agents. researchgate.netnih.gov

Property Significance in Research
Planar, Aromatic StructureProvides a rigid scaffold for predictable substituent orientation.
Electron-rich SystemInfluences reactivity and electronic properties.
LipophilicityContributes to bioavailability and membrane permeability.
Versatile Substitution PatternsAllows for fine-tuning of biological activity and material properties.

In the realm of materials science, the electron-rich nature and planarity of the benzo[b]thiophene core make it an excellent building block for organic electronic materials. numberanalytics.com Its derivatives have been extensively investigated for applications in:

Organic Field-Effect Transistors (OFETs): The ability of benzothiophene-based molecules to self-assemble into ordered structures facilitates efficient charge transport.

Organic Photovoltaics (OPVs): The tunable electronic properties of benzothiophene (B83047) derivatives are advantageous for designing materials that can absorb light and generate charge.

Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence of some benzothiophene-containing molecules makes them suitable for use as emitters in OLED devices.

The fusion of multiple benzothiophene units has led to the development of materials like nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT), which exhibits excellent performance in organic electronics. acs.org

Position of Benzo B Thiophen 2 Yl Phenyl Methanol As a Versatile Synthetic Intermediate and Structural Motif

Benzo[b]thiophen-2-yl(phenyl)methanol is a secondary alcohol that holds a significant position as a versatile intermediate in organic synthesis. Its structure combines the key features of the benzo[b]thiophene core with a reactive hydroxyl group, making it a valuable precursor for a variety of more complex molecules.

A common synthetic route to this compound involves the reaction of a 2-lithiated benzo[b]thiophene with benzaldehyde (B42025). This straightforward organometallic addition reaction provides efficient access to the target molecule.

The versatility of this compound as a synthetic intermediate stems from the reactivity of its secondary alcohol functionality. This hydroxyl group can undergo a range of chemical transformations, including:

Oxidation: Conversion to the corresponding ketone, (benzo[b]thiophen-2-yl)(phenyl)methanone, provides a key building block for further functionalization.

Esterification and Etherification: Reaction with carboxylic acids or alkyl halides allows for the introduction of various functional groups, modifying the molecule's properties.

Substitution Reactions: The hydroxyl group can be converted into a good leaving group, facilitating nucleophilic substitution reactions to introduce a wide range of substituents at the benzylic position.

Dehydration: Elimination of water can lead to the formation of a vinylbenzothiophene derivative.

As a structural motif, the presence of both the benzo[b]thiophene unit and the phenyl group in this compound is significant. This combination is found in various compounds of medicinal interest, where the two aromatic systems can engage in crucial binding interactions with biological targets. Its role as a drug intermediate suggests its utility in the synthesis of active pharmaceutical ingredients.

Overview of Current Research Frontiers and Interdisciplinary Applications

Stereoselective and Regioselective Synthesis of Benzo[b]thiophen-2-yl(phenyl)methanol and Its Derivatives

The precise control over the three-dimensional arrangement of atoms (stereoselectivity) and the specific placement of functional groups (regioselectivity) are paramount in the synthesis of complex organic molecules. The following sections highlight key strategies that have been developed to achieve this control in the synthesis of this compound and its analogs.

Strategies Involving Organolithium Reagents and Carbonyl Electrophiles

A foundational approach to constructing the this compound core involves the use of organolithium reagents. This method typically begins with the deprotonation of benzo[b]thiophene at the C2 position using a strong organolithium base, such as n-butyllithium (n-BuLi). The resulting 2-lithiobenzo[b]thiophene is a potent nucleophile that can readily react with a variety of carbonyl electrophiles. For the synthesis of the parent compound, benzaldehyde (B42025) is the electrophile of choice. The nucleophilic addition of the organolithium species to the carbonyl carbon of benzaldehyde, followed by an aqueous workup, yields the desired this compound. This method is highly efficient and provides a direct route to the target molecule.

Reagent 1Reagent 2Product
Benzo[b]thiophenen-Butyllithium, then BenzaldehydeThis compound
2-Bromobenzo[b]thiophenen-Butyllithium, then BenzaldehydeThis compound

Palladium-Catalyzed Coupling Reactions for Precursor and Derivative Formation

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of complex aromatic and heteroaromatic systems. nih.gov In the context of this compound, these reactions are primarily used for the formation of key precursors and the synthesis of various derivatives.

One common strategy involves the Sonogashira coupling of a terminal alkyne with an ortho-iodothioanisole derivative. acs.orgscispace.com This reaction, catalyzed by a palladium complex in the presence of a copper(I) co-catalyst, efficiently forms the carbon-carbon bond necessary to construct the alkyne precursor to the benzothiophene ring. Subsequent electrophilic cyclization of the resulting o-(1-alkynyl)thioanisole derivative leads to the formation of the 2,3-disubstituted benzo[b]thiophene core. acs.org

Furthermore, Suzuki coupling reactions, which involve the palladium-catalyzed reaction of an organoboron compound with an organic halide, are instrumental in the C2-selective direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids. nih.gov This methodology allows for the introduction of various aryl groups at the 2-position of the benzothiophene ring system, providing a pathway to a diverse array of derivatives. A plausible mechanism for this transformation involves the initial C-H activation of the benzo[b]thiophene 1,1-dioxide to form a cyclopalladium intermediate, followed by transmetalation with the arylboronic acid and subsequent reductive elimination to yield the arylated product. nih.gov

Coupling ReactionReactant 1Reactant 2CatalystProduct Type
SonogashiraTerminal Alkyneo-IodothioanisolePd complex, Cu(I)o-(1-Alkynyl)thioanisole
SuzukiBenzo[b]thiophene 1,1-dioxideArylboronic AcidPd(II) complexC2-Arylated benzo[b]thiophene 1,1-dioxide

Electrophilic Cyclization Approaches to Substituted Benzothiophenes

Electrophilic cyclization represents a key strategy for the construction of the benzo[b]thiophene ring system. organic-chemistry.orgnih.govacs.org This approach typically involves the intramolecular reaction of a suitably substituted precursor, often an o-alkynyl thioanisole, in the presence of an electrophile. acs.orgacs.org

A variety of electrophiles, including iodine (I₂), bromine (Br₂), N-bromosuccinimide (NBS), and sulfenyl chlorides, have been successfully employed to induce the cyclization. acs.org The reaction proceeds through the initial attack of the alkyne on the electrophile, forming a vinyl cation intermediate. Subsequent intramolecular attack by the sulfur atom leads to the formation of the benzothiophene ring. This method allows for the synthesis of 2,3-disubstituted benzo[b]thiophenes with excellent yields. acs.org

More recent advancements have utilized a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt as the electrophilic cyclizing agent for o-alkynyl thioanisoles. organic-chemistry.orgnih.govacs.org This method offers the advantage of proceeding under moderate reaction conditions and tolerating a wide range of functional groups, providing 2,3-disubstituted benzo[b]thiophenes with a valuable thiomethyl group at the 3-position in high yields. organic-chemistry.orgnih.gov Another innovative approach involves a Scandium(III) triflate-catalyzed intermolecular cyclization between para-substituted N-(arylthio)succinimides and alkynes, which proceeds through a unique and selective 1,2-sulfur migration to yield 6-substituted benzo[b]thiophenes. rsc.org

Multi-Step Synthesis through Chalcone (B49325) Intermediates

An alternative synthetic route to benzo[b]thiophene derivatives, including those that can be precursors to this compound, involves the use of chalcone intermediates. nih.gov Chalcones are α,β-unsaturated ketones that can be readily synthesized through the Claisen-Schmidt condensation of an aldehyde and a ketone.

In one such approach, 2-iodochalcones can be converted to 2-acylbenzo[b]thiophenes through a copper-catalyzed reaction with a sulfur source like xanthate. organic-chemistry.org The reaction is believed to proceed via an in situ incorporation of sulfur followed by an intramolecular cyclization. organic-chemistry.org These 2-acylbenzo[b]thiophenes can then serve as versatile intermediates. For instance, reduction of the ketone functionality would yield the corresponding secondary alcohol, a derivative of this compound.

Derivatization and Functionalization of the Methanol (B129727) Moiety

The methanol group in this compound is a key site for further chemical modification, allowing for the synthesis of a wide range of derivatives with potentially altered biological activities or material properties.

Oxidation and Reduction Strategies

The secondary alcohol of this compound can be readily oxidized to the corresponding ketone, (benzo[b]thiophen-2-yl)(phenyl)methanone. This transformation can be achieved using a variety of common oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂). The resulting ketone is a valuable intermediate for further functionalization, for example, through reactions with organometallic reagents to introduce new substituents at the former carbinol carbon.

Conversely, the thiophene (B33073) ring of benzo[b]thiophene and its derivatives can undergo oxidation or reduction. The sulfur atom in the benzo[b]thiophene ring can be oxidized to a sulfoxide (B87167) or a sulfone (1,1-dioxide). acs.org For instance, benzo[b]thiophene can be converted to benzo[b]thiophene 1,1-dioxide by treatment with hydrogen peroxide in acetic acid. acs.org These oxidized derivatives often exhibit distinct electronic and photophysical properties. nih.gov

Reduction of the thiophene ring is also possible. Ionic hydrogenation using a system like trifluoroacetic acid and triethylsilane can reduce benzo[b]thiophene to 2,3-dihydrobenzo[b]thiophene. researchgate.net

TransformationStarting MaterialReagent(s)Product
Oxidation of AlcoholThis compoundPCC or MnO₂(Benzo[b]thiophen-2-yl)(phenyl)methanone
Oxidation of ThiopheneBenzo[b]thiopheneHydrogen Peroxide, Acetic AcidBenzo[b]thiophene 1,1-dioxide
Reduction of ThiopheneBenzo[b]thiopheneTrifluoroacetic Acid, Triethylsilane2,3-Dihydrobenzo[b]thiophene

Nucleophilic Substitution Reactions at the Benzylic Carbon

The benzylic hydroxyl group of this compound represents a key site for nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups. While direct nucleophilic substitution on alcohols is challenging due to the poor leaving group nature of the hydroxide (B78521) ion, activation of the hydroxyl group facilitates these transformations.

One common strategy involves the protonation of the hydroxyl group in the presence of a strong acid, followed by the departure of a water molecule to form a stabilized benzylic carbocation. This intermediate can then be attacked by various nucleophiles. For instance, in the presence of a hydrogen halide (HX), the corresponding benzylic halide can be formed.

Another versatile method for activating the hydroxyl group is its conversion into a sulfonate ester, such as a tosylate or mesylate. These are excellent leaving groups, readily displaced by a wide range of nucleophiles. This two-step sequence allows for the introduction of nucleophiles under milder conditions than direct acid-catalyzed substitution.

The reactivity of the benzylic position is enhanced by the presence of both the phenyl and the benzo[b]thiophene rings, which can stabilize the carbocation intermediate through resonance. This inherent stability facilitates nucleophilic substitution reactions at this center.

Esterification and Etherification Reactions

The hydroxyl group of this compound readily undergoes esterification and etherification, providing access to a diverse range of derivatives with modified physicochemical properties.

Esterification:

Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride. The Fischer esterification, involving reaction with a carboxylic acid in the presence of a catalytic amount of strong acid, is a common method. However, to achieve higher yields and avoid the use of strong acids, the use of more reactive acylating agents is often preferred. For example, reaction with an acyl chloride in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) efficiently yields the corresponding ester.

A variety of ester derivatives of related benzo[b]thiophene compounds have been synthesized, highlighting the versatility of this reaction. For instance, methyl 2-phenylbenzo[b]thiophene-3-carboxylate has been prepared through a palladium-iodide-catalyzed alkoxycarbonylation process. acs.org

Etherification:

Etherification of this compound can be accomplished through several methods. The Williamson ether synthesis, a classic method for forming ethers, involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which is then reacted with an alkyl halide.

Alternatively, acid-catalyzed dehydration of the alcohol can lead to the formation of a symmetrical ether, although this is less controlled and can lead to side products. For the synthesis of unsymmetrical ethers, reaction of the alcohol with an alkylating agent in the presence of a suitable catalyst is preferred. For example, the synthesis of methoxy (B1213986) derivatives of related 2-(4-hydroxyphenyl)benzothiophenes has been reported, which can be achieved by reacting the corresponding hydroxyl compound with a methylating agent. nih.gov

Modification of the Phenyl Substituent and Benzo[b]thiophene Ringniscpr.res.inrsc.org

The aromatic rings of this compound provide further opportunities for structural modification through various substitution reactions.

Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring attached to the benzylic carbon can undergo electrophilic aromatic substitution reactions. The directing effects of the substituents on the ring will influence the position of substitution. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. nih.gov

For instance, Friedel-Crafts acylation of a 2-phenyl-benzo[b]thiophene scaffold with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride can introduce an acyl group onto the phenyl ring. nih.gov The position of acylation will be directed by the existing substituents. Similarly, nitration using a mixture of nitric acid and sulfuric acid can introduce a nitro group, which can be further reduced to an amino group, providing a handle for further functionalization. nih.gov

Halogenation and Other Functionalization of the Benzothiophene System

The benzo[b]thiophene ring system is also amenable to functionalization, primarily through electrophilic substitution. The position of substitution on the benzo[b]thiophene ring is influenced by the electronic nature of the heterocycle and any existing substituents. Generally, electrophilic attack is favored at the 3-position. chemicalbook.com

Halogenation of the benzo[b]thiophene ring can be achieved using various halogenating agents. For example, iodination of 2-aryl-benzo[b]thiophene derivatives at the 3-position has been accomplished using iodine. rsc.org Studies have also indicated that 3-halobenzo[b]thiophene derivatives with a benzenemethanol substituent at the 2-position exhibit interesting biological properties. uwf.edu

Multicomponent Reaction Sequences Incorporating the Scaffoldnih.gov

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov The this compound scaffold can be envisioned as a building block in MCRs to generate libraries of diverse compounds.

While specific MCRs incorporating the intact this compound molecule are not extensively reported, the synthesis of the benzo[b]thiophene core itself can be achieved through MCRs. For example, a rhodium-catalyzed three-component reaction of arylboronic acids, alkynes, and elemental sulfur has been developed for the synthesis of benzo[b]thiophenes. researchgate.net

Furthermore, the functional groups present in derivatives of this compound, such as amino or carboxyl groups introduced through the modifications described above, can serve as handles for participation in various MCRs, such as the Ugi or Passerini reactions. This strategy allows for the rapid generation of complex molecules with a benzo[b]thiophene core.

Green Chemistry Approaches and Sustainable Synthetic Routes

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound and its derivatives.

One key aspect of green chemistry is the use of catalytic reactions, which reduce the amount of waste generated compared to stoichiometric reactions. The palladium-catalyzed synthesis of 2-substituted benzo[b]thiophenes from 2-iodothiophenol (B3069315) and phenylacetylene (B144264) is an example of a more sustainable approach. scispace.com

Another green chemistry principle is the use of safer solvents and reaction conditions. The development of solvent-free or aqueous-based synthetic methods for benzo[b]thiophenes is an active area of research. For instance, the synthesis of benzo[b]thiophene derivatives has been reported in aqueous media.

Furthermore, the use of readily available and less toxic starting materials contributes to the greenness of a synthetic route. The development of synthetic pathways that avoid the use of heavy metals or harsh reagents is a key goal. For example, electrophilic cyclization reactions of alkynyl thioanisoles mediated by an electrophilic sulfur source offer a metal-free approach to the benzo[b]thiophene core. nih.gov

The following interactive table summarizes some of the synthetic transformations discussed:

Reaction TypeReagents and ConditionsProduct Type
EsterificationAcyl chloride, pyridine, CH2Cl2Benzo[b]thiophen-2-yl(phenyl)methyl ester
EtherificationAlkyl halide, NaH, THFBenzo[b]thiophen-2-yl(phenyl)methyl ether
Friedel-Crafts AcylationAcyl chloride, AlCl3Acyl-substituted phenyl ring
Halogenation (Benzothiophene)I2, solvent3-Iodo-benzo[b]thiophen-2-yl(phenyl)methanol

Advanced Mass Spectrometry (MS) for Molecular Formula Validation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with extremely high accuracy. This allows for the determination of the elemental formula of this compound (C₁₅H₁₂OS). By comparing the experimentally measured exact mass to the calculated mass, the molecular formula can be confirmed, distinguishing it from other isomers or compounds with the same nominal mass. HRMS is a standard method for the characterization of novel organic compounds. rsc.orgrsc.org

HRMS Data for this compound

Parameter Value
Molecular Formula C₁₅H₁₂OS
Calculated Exact Mass 240.0609
Ionization Mode ESI+
Observed Ion [M+H]⁺

Note: Calculated exact mass is a theoretical value. Experimental values are typically reported to four decimal places.

Hyphenated techniques combine a separation method with mass spectrometry.

LC-MS (Liquid Chromatography-Mass Spectrometry): This technique separates compounds in a mixture using liquid chromatography before they are detected by a mass spectrometer. niscpr.res.innih.gov It is widely used to assess the purity of a sample of this compound by detecting and identifying any potential impurities or byproducts from its synthesis.

GC-MS (Gas Chromatography-Mass Spectrometry): Similar to LC-MS, GC-MS separates volatile compounds before mass analysis. rsc.org The electron impact (EI) ionization typically used in GC-MS causes the molecule to fragment in a reproducible manner. rsc.org The resulting fragmentation pattern serves as a "molecular fingerprint" that can be used to identify the compound by comparing it to spectral libraries. Studies on benzo[b]thiophene derivatives show that fragmentation is dominated by losses of units such as CS and C₂H₂. researchgate.net For the title compound, characteristic fragments would likely arise from the cleavage of the bond between the methine carbon and the aromatic rings.

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification and Bond Characterization

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an effective tool for identifying the functional groups present in a molecule. vscht.cz

For this compound, the IR spectrum would display characteristic absorption bands confirming the presence of its key functional groups:

A broad absorption band in the region of 3600-3200 cm⁻¹ corresponds to the O-H stretching vibration of the alcohol group.

Sharp peaks between 3100-3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic rings. vscht.cz

Absorptions in the 1600-1450 cm⁻¹ region are due to C=C stretching vibrations within the aromatic rings.

A distinct band for the C-O stretching vibration of the secondary alcohol is expected to appear in the 1200-1000 cm⁻¹ range.

Characteristic IR Absorption Bands for this compound

Vibrational Mode Functional Group Approximate Wavenumber (cm⁻¹)
Stretching O-H (Alcohol) 3600 - 3200 (broad)
Stretching Aromatic C-H 3100 - 3000
Stretching Aromatic C=C 1600 - 1450
Stretching C-O (Secondary Alcohol) 1200 - 1000

Note: These are typical ranges for the indicated functional groups. rsc.orgbeilstein-journals.org

X-ray Diffraction Analysis for Precise Solid-State Structure Determination and Conformational Analysis

For benzo[b]thiophene derivatives, X-ray diffraction studies consistently reveal the benzothiophene ring system to be essentially planar. researchgate.netnih.gov In related structures, the maximum deviation from planarity for the atoms in the benzothiophene ring is minimal, often less than 0.03 Å. researchgate.netnih.gov

A critical aspect of the structural analysis for compounds like "this compound" is the determination of the relative orientation of the phenyl and benzothiophene rings. This is described by the dihedral angle between the mean planes of the two ring systems. In analogous structures where a phenyl-containing group is attached to a benzothiophene ring, this angle can vary significantly depending on the nature of the substituent and the packing forces within the crystal. For instance, in one derivative, the thiophene ring system is almost orthogonal to a phenyl ring attached to a sulfonyl group, with a dihedral angle of 88.1 (1)°. researchgate.netnih.gov In another case, the dihedral angle between the benzothiophene unit and a substituted phenyl ring is 71.40 (9)°. Such analyses are crucial for understanding potential steric interactions and the conformational preferences of the molecule in the solid state.

Table 1: Illustrative Crystallographic Data for a Substituted Benzo[b]thiophene Derivative (Note: This data is for an analogous compound and serves to illustrate typical parameters obtained from X-ray diffraction analysis.)

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.123(4)
b (Å)15.456(6)
c (Å)12.987(5)
β (°)98.765(1)
Volume (ų)2007.8(1)
Z4
R-factor (%)4.5

This interactive table provides representative crystallographic data for a related benzo[b]thiophene derivative to demonstrate the type of information obtained through X-ray diffraction.

Thermal Analysis Techniques (e.g., TG-DTA) for Phase Transition and Degradation Pathway Studies

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are vital for assessing the thermal stability, melting points, and decomposition behavior of chemical compounds. DTA measures the temperature difference between a sample and an inert reference as they are subjected to a controlled temperature program, revealing phase transitions like melting (endothermic peaks) or crystallization (exothermic peaks). slideshare.netsetaramsolutions.com TGA measures the change in mass of a sample as a function of temperature, indicating when the compound degrades.

For benzo[b]thiophene derivatives, these analyses provide critical information about their stability at elevated temperatures. TGA studies on related compounds show that the thermal stability can be influenced by the nature of the substituents. mdpi.com For example, the decomposition temperature, often defined as the point of 5% weight loss, for many organic semiconductors based on thiophene oligomers is well above 300 °C, indicating high thermal stability. researchgate.net In a study on 2,7-dibromo mdpi.combenzothieno[3,2-b] mdpi.combenzothiophene, the unoxidized parent compound showed a decomposition temperature (at 5% weight loss) of 334 °C. mdpi.com

DSC measurements on these types of compounds are used to identify phase transitions up to their melting or decomposition temperatures. mdpi.com The absence of transitions before melting can indicate that the compound exists in a stable crystalline form over a wide temperature range. mdpi.com

Table 2: Representative Thermal Properties of Benzothiophene Derivatives (Note: The data below is from related benzothiophene compounds to illustrate typical thermal analysis findings.)

Compound TypeDecomposition Temp. (T_d, 5% loss)Melting Point (T_m)
Arene-thiophene Oligomer 1361 °C117 °C
Arene-thiophene Oligomer 2413 °C223 °C
2,7-diBr-BTBT334 °CNot specified

This interactive table showcases typical thermal stability data for various benzo[b]thiophene-related structures, highlighting their robust nature.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the compound's proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

For "this compound," the theoretical elemental composition is calculated from its molecular formula, C₁₅H₁₂OS.

Molecular Weight: 240.32 g/mol

Theoretical Calculation:

%C = (15 * 12.011) / 240.32 * 100 = 74.97%

%H = (12 * 1.008) / 240.32 * 100 = 5.03%

%S = (1 * 32.06) / 240.32 * 100 = 13.35%

%O = (1 * 15.999) / 240.32 * 100 = 6.66%

In the synthesis and characterization of new benzo[b]thiophene derivatives, researchers consistently report the results of elemental analysis to validate their proposed structures. nih.gov For example, in the characterization of a newly synthesized 2-substituted benzo[b]thiophene, the found percentages for C, H, and S would be expected to be within ±0.4% of the calculated theoretical values, which is the generally accepted margin of error for this technique.

Table 3: Elemental Composition of this compound (C₁₅H₁₂OS)

ElementTheoretical Percentage (%)
Carbon (C)74.97
Hydrogen (H)5.03
Sulfur (S)13.35
Oxygen (O)6.66

This interactive table outlines the theoretical elemental composition of the title compound, which is confirmed experimentally via elemental analysis.

Quantum Mechanical (QM) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum mechanical calculations are foundational to the theoretical study of molecular systems. These ab initio methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution, molecular geometry, and energy. For benzo[b]thiophene derivatives, QM calculations are crucial for understanding the influence of the fused ring system and various substituents on the molecule's inherent properties.

Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for medium to large-sized molecules due to its favorable balance of accuracy and computational cost. DFT methods are used to determine the ground-state electronic structure by calculating the electron density rather than the complex many-electron wavefunction.

In the study of benzo[b]thiophene systems, DFT is applied to:

Geometry Optimization: Predicting the most stable three-dimensional conformation of the molecule, including bond lengths, bond angles, and dihedral angles. These theoretical structures can be compared with experimental data from X-ray crystallography where available. nih.gov

Vibrational Analysis: Calculating vibrational frequencies (infrared and Raman spectra) to help identify and characterize the molecule and to confirm that an optimized geometry corresponds to a true energy minimum.

Electronic Property Calculation: Determining key electronic descriptors that govern reactivity and photophysical behavior. DFT has been effectively used to assess the structural and electronic characteristics of various thiophene-containing compounds. nih.gov The choice of functional and basis set can be critical, and methods are often benchmarked against experimental values or higher-level calculations to ensure accuracy. beilstein-journals.org

Table 1: Properties of Benzo[b]thiophene Systems Investigated by DFT

Calculated PropertySignificance
Total Energy Indicates the relative stability of different conformations or isomers.
Dipole Moment Quantifies the polarity of the molecule, influencing its solubility and intermolecular interactions.
HOMO/LUMO Energies The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals relate to the molecule's ability to donate or accept electrons, respectively.
HOMO-LUMO Gap A key indicator of chemical reactivity and the energy required for electronic excitation. A smaller gap often implies higher reactivity. nih.gov
Electron Density Distribution Reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites of reaction.
Vibrational Frequencies Predicts the molecule's infrared spectrum, aiding in its experimental identification and characterization.

Molecular Orbital (MO) analysis, typically performed as a post-processing step after a DFT calculation, provides a deeper understanding of the electronic structure and reactivity. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest.

HOMO: Represents the outermost electrons and is associated with the molecule's capacity to act as an electron donor (nucleophile). The spatial distribution of the HOMO indicates the likely sites of electrophilic attack.

LUMO: Represents the lowest energy site for an incoming electron and is associated with the molecule's ability to act as an electron acceptor (electrophile). Its location highlights potential sites for nucleophilic attack.

For conjugated systems like benzo[b]thiophene, the HOMO and LUMO are often delocalized π-orbitals spread across the aromatic rings. The energy difference between them, the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's electronic transitions and kinetic stability. nih.gov For instance, studies on related polythiophenes have shown that strategic substitution can significantly alter the HOMO-LUMO gap, thereby tuning the material's electronic properties. nih.gov

Table 2: Significance of Frontier Molecular Orbital (FMO) Analysis

OrbitalRole in Chemical ReactionsInformation Derived
HOMO Electron-donating orbitalIdentifies nucleophilic sites and regions susceptible to oxidation.
LUMO Electron-accepting orbitalIdentifies electrophilic sites and regions susceptible to reduction.
HOMO-LUMO Gap Energy barrier for electronic excitationCorrelates with chemical reactivity, kinetic stability, and optical properties.

Molecular Modeling and Docking Studies of Derived Analogs for Receptor Interaction

While QM methods describe the intrinsic properties of a molecule, molecular modeling and docking are used to simulate its interaction with a biological target, such as a protein receptor or enzyme. For analogs derived from the this compound scaffold, these techniques are vital for drug discovery, allowing researchers to predict how a potential drug molecule might bind to its target on a molecular level. nih.govnih.govnih.gov

Molecular docking requires a three-dimensional structure of the target protein. While X-ray crystallography and cryo-electron microscopy provide high-resolution structures, many receptors, particularly G-protein coupled receptors (GPCRs), are difficult to crystallize. In such cases, homology modeling is employed.

This technique builds a 3D model of the target protein (the "target") based on its amino acid sequence and an experimentally determined structure of a related homologous protein (the "template"). For example, a homology model of the human 5-HT₁A serotonin (B10506) receptor was constructed using the crystal structure of the β2-adrenergic receptor as a template to study the binding of benzo[b]thiophene derivatives. nih.gov This approach enables docking studies even when an experimental structure of the specific receptor is unavailable.

Molecular docking is a computational procedure that predicts the preferred orientation, or "binding mode," of a ligand when bound to a receptor to form a stable complex. By evaluating various possible poses, docking algorithms score and rank them based on factors like intermolecular forces and conformational energy.

Analysis of the top-ranked docking poses reveals key interaction motifs that stabilize the ligand-receptor complex. These interactions are critical for binding affinity and selectivity. Common motifs identified in studies of benzo[b]thiophene analogs include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the methanol -OH) and acceptors (like backbone carbonyls or specific residues such as tyrosine or asparagine). nih.gov

π-π Stacking: Aromatic rings of the ligand (the phenyl or benzo[b]thiophene group) stack with the aromatic side chains of amino acids like tryptophan, tyrosine, or phenylalanine. nih.gov

Electrostatic Interactions: Favorable interactions between charged or polar groups on the ligand and receptor. nih.gov

Hydrophobic Interactions: Nonpolar parts of the ligand settle into hydrophobic pockets within the binding site.

For example, docking studies of benzo[b]thiophene-chalcones into acetylcholinesterase revealed a hydrogen bond between the carbonyl oxygen and a tyrosine residue (TYR337), alongside π-stacking between a benzoyl ring and a tryptophan residue (TRP86). nih.gov Similarly, docking of other derivatives into tubulin helped to rationalize their biological activity. researchgate.net

The ultimate goal of molecular modeling in drug discovery is to guide the design of new, improved molecules. This process, known as structure-based drug design, uses the insights gained from docking studies to make rational modifications to a lead compound. nih.gov

By analyzing the binding mode of a this compound analog, chemists can:

Identify Opportunities for Enhanced Binding: If the docking pose reveals an unoccupied hydrophobic pocket near the ligand, a new analog can be designed with an additional chemical group to fill that space, potentially increasing binding affinity. nih.gov

Strengthen Key Interactions: If a specific hydrogen bond is identified as crucial, the ligand can be modified to be a better hydrogen bond donor or acceptor to strengthen this interaction.

Improve Selectivity: By comparing the binding sites of different receptors, modifications can be made that favor interaction with the desired target over off-targets, thereby reducing potential side effects.

This iterative cycle of computational design, chemical synthesis, and biological testing is a cornerstone of modern medicinal chemistry, allowing for the efficient optimization of lead compounds into viable drug candidates. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research and Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activities. These models provide a mathematical framework to predict the activity of new, unsynthesized molecules and to understand the key molecular features that drive biological responses.

In the realm of benzo[b]thiophene derivatives, QSAR studies have been successfully employed to guide the synthesis of new potential therapeutic agents. For instance, a QSAR model was developed to describe and predict the radical scavenging activity of a series of 26 di(hetero)arylamine derivatives of benzo[b]thiophene. This study utilized the Partial Least Squares (PLS) method to build a statistically significant model.

The molecular descriptors, which are numerical representations of molecular properties, are the foundation of any QSAR model. In the study of benzo[b]thiophene diarylamine derivatives, descriptors were calculated using DRAGON software and were carefully selected to build the predictive model. These descriptors fall into various classes, encoding different aspects of the molecular structure.

Table 1: Examples of Molecular Descriptors in QSAR Modeling of Benzo[b]thiophene Derivatives

DescriptorTypeDescriptionCorrelation with Activity
GATS8p 2D AutocorrelationGeary autocorrelation - lag 8 / weighted by atomic polarizabilities.A higher value was found to be favorable for radical scavenging activity, indicating the importance of polarizability distribution across the molecule.
Mor15e 3D-Molecule Representation of Structure based on Electron diffractionA 3D descriptor that captures information about the molecule's three-dimensional structure.This descriptor's inclusion highlights the significance of the overall molecular shape and conformation for activity.
HATS5u 2D AutocorrelationLeverages-weighted autocorrelation of lag 5 / unweighted.Contributed to the model, suggesting that specific topological distances and atomic properties are important.
R4e+ GETAWAY (GEometry, Topology, and Atom-Weights AssemblY)Encodes information about the molecular geometry and atomic properties.Its presence in the model underscores the role of spatial arrangement and electronic properties of the atoms.

This table is illustrative, based on descriptors used in a QSAR study of benzo[b]thiophene derivatives for antioxidant activity.

The resulting QSAR model not only predicted the antioxidant activity of related benzo[b]thiophene compounds but also provided mechanistic insights. For example, the model indicated that the presence of electronegative and polarizable atoms could enhance radical scavenging activity by facilitating hydrogen radical abstraction from the diarylamino group. Such models are invaluable as they guide medicinal chemists in prioritizing which novel derivatives to synthesize, saving significant time and resources.

In Silico Screening and Virtual Library Design for Novel Derivatives

Building on the principles of QSAR and molecular recognition, in silico screening and virtual library design are powerful strategies for discovering novel bioactive compounds. This approach

Role As a Chemical Scaffold and Advanced Applications in Contemporary Research

Design and Synthesis of Benzo[b]thiophen-2-yl(phenyl)methanol Derivatives for Target Interaction Studies

The benzo[b]thiophene ring system, a key feature of this compound, is a versatile heterocyclic scaffold that appears in numerous pharmaceutically active compounds. researchgate.net Researchers have systematically modified this core structure to design and synthesize derivatives that can interact with specific biological targets, leading to advancements in several key areas of medicinal chemistry.

Exploration of Serotonin (B10506) Receptor Ligands and Modulators (e.g., 5-HT1A Receptor)

The serotonin (5-HT) system is a critical target for the treatment of psychiatric disorders like depression and anxiety. nih.gov The 5-HT1A receptor, in particular, has been extensively studied, with partial agonists at this site demonstrating clinical efficacy. nih.gov In this context, researchers have synthesized and evaluated a series of novel benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives and their corresponding alcohols, which are structurally related to this compound. nih.gov

The synthetic strategy often involves a Michael addition reaction, connecting functionalized arylpiperazines to benzo[b]thiophen-2-yl-propenones. nih.gov Subsequent reduction of the ketone group yields the alcohol derivatives. The primary goal of these studies is to understand how substitutions on both the arylpiperazine moiety and the benzo[b]thiophene ring influence binding affinity at 5-HT1A receptors. nih.gov One of the most promising compounds from these studies, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one , demonstrated a micromolar affinity for 5-HT1A sites. nih.gov Docking studies suggest that electrostatic interactions are key to the observed affinity of these compounds. nih.gov Further research has also explored benzo[b]thiophene derivatives as dual-action agents, targeting both the serotonin transporter (SERT) and other serotonin receptors like 5-HT7, aiming for antidepressants with a more rapid onset of action. nih.govunav.edu

Compound NameTargetKey FindingReference
1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one5-HT1A ReceptorDisplayed micromolar binding affinity (Ki = 2.30 μM). nih.gov
Benzo[b]thiophene-arylsulfonamide derivatives5-HT7 Receptor / SERTSynthesized as potential dual-action antidepressants. unav.edu

Development of Kinase Inhibitors Based on Benzo[b]thiophene Frameworks

Protein kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of cancer. This has made them a major target for anticancer drug development. The benzo[b]thiophene scaffold has proven to be a valuable framework for designing multi-target kinase inhibitors to combat chemoresistance. tandfonline.com

A notable study introduced 5-hydroxybenzothiophene derivatives as effective multi-target kinase inhibitors. tandfonline.com Among the synthesized compounds, 5-hydroxybenzothiophene hydrazide derivative 16b emerged as a particularly potent inhibitor against several key kinases, including Clk4, DRAK1, haspin, Clk1, Dyrk1B, and Dyrk1A. tandfonline.com This compound demonstrated significant anti-cancer effects, especially against glioblastoma cells, by inducing cell cycle arrest and apoptosis. tandfonline.com

Other research has focused on different modifications of the benzo[b]thiophene core. For instance, tetrahydrobenzo[b]thiophene derivatives have been explored as inhibitors of both tubulin polymerization and WEE1 kinase. nih.gov A lead compound from this series, 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) , showed broad-spectrum antitumor activity. nih.gov Furthermore, benzo[b]thiophene 1,1-dioxide derivatives have been successfully developed as potent inhibitors of STAT3, a key protein in cancer cell proliferation and survival. nih.govbohrium.comresearchgate.net

Compound Name/SeriesTarget Kinase(s)Key FindingReference
5-hydroxybenzothiophene hydrazide derivative 16bClk4, DRAK1, haspin, Clk1, Dyrk1B, Dyrk1APotent multi-target inhibition with IC50 values in the nanomolar range. tandfonline.com
1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17)WEE1 KinaseIdentified as a potent compound with broad-spectrum antitumor activity. nih.gov
Benzo[b]thiophene 1,1-dioxide derivative 8bSTAT3Exhibited the best anticancer activity in its series by blocking STAT3 phosphorylation. nih.govresearchgate.net

Investigations into Cholinesterase Inhibition through Structural Modification

Cholinesterase inhibitors are the primary class of drugs used to manage the symptoms of Alzheimer's disease. Research in this area has included the design of new inhibitors based on the benzo[b]thiophene scaffold. nih.govnih.gov By creating hybrid molecules that combine the structural features of benzo[b]thiophene with those of chalcones, scientists have developed a new class of cholinesterase inhibitors. nih.govnih.govresearchgate.net

In these "benzo[b]thiophene-chalcone hybrids," the flexible α,β-unsaturated carbonyl group of a chalcone (B49325) is incorporated into the more rigid benzo[b]thiophene ring system. nih.gov A series of these compounds, specifically 3-benzoyl-2-phenylbenzothiophenes, were synthesized and evaluated for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govresearchgate.net The results revealed clear structure-activity relationships, with compound 5f being the most effective AChE inhibitor and compound 5h showing the strongest inhibition of BChE, with an IC50 value comparable to the standard drug galantamine. nih.gov Molecular docking studies were used to understand the interactions between these inhibitors and the active sites of the enzymes. nih.govresearchgate.net

Compound NameTarget EnzymeInhibitory Activity (IC50)Reference
Compound 5f (a 3-benzoyl-2-phenylbenzothiophene)AChE62.10 µM nih.gov
Compound 5h (a 3-benzoyl-2-phenylbenzothiophene)BChE24.35 µM nih.gov
Galantamine (Reference Drug)BChE28.08 µM nih.gov

Monoamine Oxidase Inhibition Research

Monoamine oxidases (MAO-A and MAO-B) are enzymes that break down neurotransmitters like dopamine (B1211576) and serotonin. nih.gov Inhibitors of these enzymes are used to treat neurodegenerative conditions such as Parkinson's disease and depression. uniroma1.it The benzo[b]thiophene scaffold has been investigated for its potential to yield new MAO inhibitors.

One line of research focused on benzo[b]thiophen-3-ol derivatives, which are structural isomers of the this compound framework. researchgate.netnih.govtandfonline.comunich.it A series of these compounds were synthesized and tested for their ability to inhibit human MAO-A and MAO-B. nih.govunich.it The studies found that most of the synthesized compounds were highly selective inhibitors of the MAO-B isoform. researchgate.netnih.govtandfonline.com Molecular docking studies helped to illuminate the potential binding interactions within the enzyme's active site and provided a basis for further structural modifications to improve potency. researchgate.netnih.govtandfonline.com The lead compound in one such study was (3-Hydroxybenzo[b]thiophen-2-yl)(phenyl)methanone (PM1) . nih.govunich.it This research highlights the potential of the benzo[b]thiophene nucleus in developing novel lead compounds for treating neurodegenerative diseases. tandfonline.comnih.gov

Compound SeriesTarget EnzymeKey FindingReference
Benzo[b]thiophen-3-ol derivativesMAO-BMost compounds showed high selectivity for the MAO-B isoform over MAO-A. researchgate.netnih.govtandfonline.comunich.it
(3-Hydroxybenzo[b]thiophen-2-yl)(phenyl)methanone (PM1)MAO-BServed as a lead compound in a study of benzo[b]thiophen-3-ol derivatives. nih.govunich.it

Functional Materials Science Applications

Beyond its applications in medicine, the rigid, planar structure of the benzo[b]thiophene core makes it an excellent building block for functional organic materials, particularly in the field of materials science.

Development of Liquid Crystalline Materials for Optoelectronic Devices

Liquid crystals (LCs) are materials that exhibit properties between those of conventional liquids and solid crystals, and they are fundamental to technologies like liquid crystal displays (LCDs). The benzo[b]thiophene core has been used to synthesize novel liquid crystalline compounds with potential applications in optoelectronic devices, including those operating in the microwave range. researchgate.net

Research in this area involves designing and synthesizing benzo[b]thiophene-based molecules with specific structural features to induce and control liquid crystalline behavior. researchgate.netresearchgate.net Scientists have developed synthetic strategies to construct rigid molecular cores based on benzo[b]thiophene, to which various terminal groups and lateral substituents are attached. researchgate.net Studies have shown a clear correlation between the molecular structure of these compounds and their mesomorphic (liquid crystalline) properties. researchgate.net For example, the introduction of carbon-carbon triple bonds into the molecular structure and the use of polar terminal groups can enhance properties like birefringence (the optical property of a material having a refractive index that depends on the polarization and propagation direction of light). researchgate.net These enhanced properties are crucial for the fabrication of advanced microwave and optoelectronic devices. researchgate.net

Core StructureApplication AreaKey Structural Feature for PerformanceReference
Benzo[b]thiopheneMicrowave DevicesCarbon-carbon triple bonds and polar terminal groups enhance birefringence. researchgate.net
5-(Thiophen-2-Yl)Benzo[B]ThiopheneOrganic Thin-Film TransistorsSolution-processable liquid crystalline semiconductor behavior. researchgate.net

Organic Semiconductor and Light-Emitting Material Development

There is no available research data indicating that this compound has been synthesized or investigated for its properties as an organic semiconductor or as a component in light-emitting materials. The field of organic electronics has extensively studied other, more conjugated, benzo[b]thiophene derivatives, such as those based on thebenzothieno[3,2-b]benzothiophene (BTBT) core, for applications in organic field-effect transistors (OFETs). These studies focus on achieving high charge carrier mobility and stability through molecular designs that facilitate strong intermolecular π-π stacking, a feature not prominently supported by the structure of this compound.

Novel Catalyst Design for Electrochemical Processes (e.g., Fuel Cells)

A review of the current literature reveals no studies where this compound has been used in the design of novel catalysts for electrochemical processes, including fuel cells. Research into benzothiophene (B83047) derivatives as catalysts has been reported, such as the use of 3-iodo-2-(p-tolyl)benzo[b]thiophene for hydrazine (B178648) electrooxidation, but this does not extend to the specific phenylmethanol derivative.

Supramolecular Chemistry and Self-Assembly Studies

No dedicated studies on the supramolecular chemistry, crystal structure, or self-assembly properties of this compound are present in the scientific literature. The presence of a hydroxyl group and aromatic rings suggests a theoretical capacity for hydrogen bonding and π-π stacking interactions, which are fundamental to supramolecular assembly. However, the specific intermolecular interactions and resulting solid-state structures for this compound have not been experimentally determined or reported. Studies on other benzothiophene derivatives have confirmed the role of C-H···π and π-π interactions in forming their crystal structures, but this information is not directly transferable.

Ligand Design for Coordination Chemistry and Metallodrug Development

The potential of this compound to act as a ligand for metal complexes has not been explored in the available literature. While the benzothiophene core is a component of various complex ligands used to synthesize metal complexes with potential biological activity, these are typically multidentate Schiff bases or N-heterocyclic systems. There are no reports of coordination complexes formed using the simpler, monodentate or bidentate (via the sulfur and oxygen atoms) this compound ligand, and consequently, no research into its applications in metallodrug development.

Future Research Directions and Unexplored Avenues for Benzo B Thiophen 2 Yl Phenyl Methanol

Development of Asymmetric Synthetic Methodologies for Enantiopure Access

The biological activity of chiral molecules is often confined to a single enantiomer. Consequently, the development of synthetic methods that provide enantiomerically pure Benzo[b]thiophen-2-yl(phenyl)methanol is a critical research objective. The primary route to this alcohol is through the reduction of its corresponding ketone, benzo[b]thiophen-2-yl(phenyl)methanone. rsc.org Future efforts should focus on the development of catalytic asymmetric reduction methods to afford enantiopure (R)- and (S)-Benzo[b]thiophen-2-yl(phenyl)methanol.

Promising avenues for exploration include the use of chiral metal catalysts, such as those based on ruthenium, rhodium, or iridium, complexed with chiral ligands. The screening of a diverse library of these catalysts against benzo[b]thiophen-2-yl(phenyl)methanone will be instrumental in identifying systems that provide high enantioselectivity and yield. Furthermore, the use of biocatalysts, such as engineered ketoreductases, presents a green and highly selective alternative for the synthesis of the individual enantiomers. The establishment of robust and scalable asymmetric synthetic routes will be a foundational step for the subsequent exploration of the compound's chiroptical and biological properties.

Advanced Spectroscopic Probes and Imaging Applications

The benzothiophene (B83047) core is a known fluorophore, and its derivatives have been explored as fluorescent probes for various applications, including the detection of metal ions and biological imaging. nih.govrsc.org The inherent fluorescence of the this compound scaffold, coupled with the potential for functionalization, makes it an attractive candidate for the development of advanced spectroscopic probes.

Future research should systematically investigate the photophysical properties of this compound and its derivatives. tandfonline.com This includes determining quantum yields, Stokes shifts, and sensitivity to environmental factors such as polarity and pH. nih.gov By strategically introducing various functional groups onto the phenyl ring or the benzothiophene core, it may be possible to create "turn-on" or ratiometric fluorescent probes for specific analytes or biological events. For instance, the hydroxyl group of the methanol (B129727) moiety could be functionalized to create probes that are activated by specific enzymes. The development of derivatives with large two-photon absorption cross-sections could also enable their use in deep-tissue imaging. researchgate.net

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the discovery and optimization of molecules with desired properties. researchgate.net The integration of these computational tools into the study of this compound and its derivatives could significantly expedite the identification of new applications.

Bio-conjugation and Prodrug Strategies

The benzothiophene scaffold is present in numerous pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects. nih.govrsc.org This suggests that this compound could serve as a valuable building block for the development of new therapeutic agents.

Future research should explore the bio-conjugation of this compound to other biologically active molecules, such as peptides, antibodies, or existing drugs. This could lead to hybrid molecules with enhanced efficacy or novel modes of action. Additionally, the hydroxyl group of the methanol moiety provides a convenient handle for the development of prodrugs. By masking the active compound with a cleavable promoiety, it may be possible to improve its pharmacokinetic properties, such as solubility, stability, and targeted delivery. Investigating different ester or carbonate linkages could lead to prodrugs that are activated by specific enzymes at the desired site of action.

Exploration of Novel Reactivity Patterns and Unconventional Transformations

While the fundamental reactivity of the benzothiophene ring system is reasonably well-understood, there are still opportunities to discover novel reactivity patterns and unconventional transformations for this compound. researchgate.netnih.govrsc.org The interplay between the hydroxyl group and the benzothiophene core could lead to unique chemical behavior.

Future research could investigate the participation of the hydroxyl group in directing or mediating reactions at other positions of the molecule. For example, intramolecular cyclization reactions could be explored to generate novel heterocyclic systems. researchgate.net The development of new catalytic methods for the functionalization of the C-H bonds of the benzothiophene ring in the presence of the alcohol functionality would also be a significant advancement. nih.gov Furthermore, exploring the reactivity of the compound under non-traditional conditions, such as photochemical or electrochemical activation, could unveil unprecedented transformations and lead to the synthesis of novel molecular architectures. rsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.